

Chlormephos (CAS No. 24934-91-6): An In-depth Technical Guide

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Compound of Interest

Compound Name: Chlormephos

Cat. No.: B165930

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlormephos, an organothiophosphate insecticide, is a potent neurotoxic agent effective against a range of soil and foliage pests.^[1] Its efficacy stems from its action as a cholinesterase inhibitor, a mechanism it shares with other organophosphate compounds.^{[1][2]} This technical guide provides a comprehensive overview of **Chlormephos**, including its physicochemical properties, toxicological data, and detailed experimental protocols relevant to its study. The information is intended to support researchers and professionals in drug development and environmental science in understanding the technical aspects of this compound.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for **Chlormephos**, facilitating easy reference and comparison.

Table 1: Physicochemical Properties of **Chlormephos**

Property	Value	Reference
CAS Number	24934-91-6	
Molecular Formula	C5H12ClO2PS2	[3]
Molecular Weight	234.71 g/mol	[3]
Physical State	Colorless liquid	[2]
Boiling Point	81-85 °C at 0.1 mmHg	
Vapor Pressure	0.0056 mmHg at 30°C	
Water Solubility	60 mg/L at 20°C	[3]
Log P (octanol-water)	3.0 (estimated)	

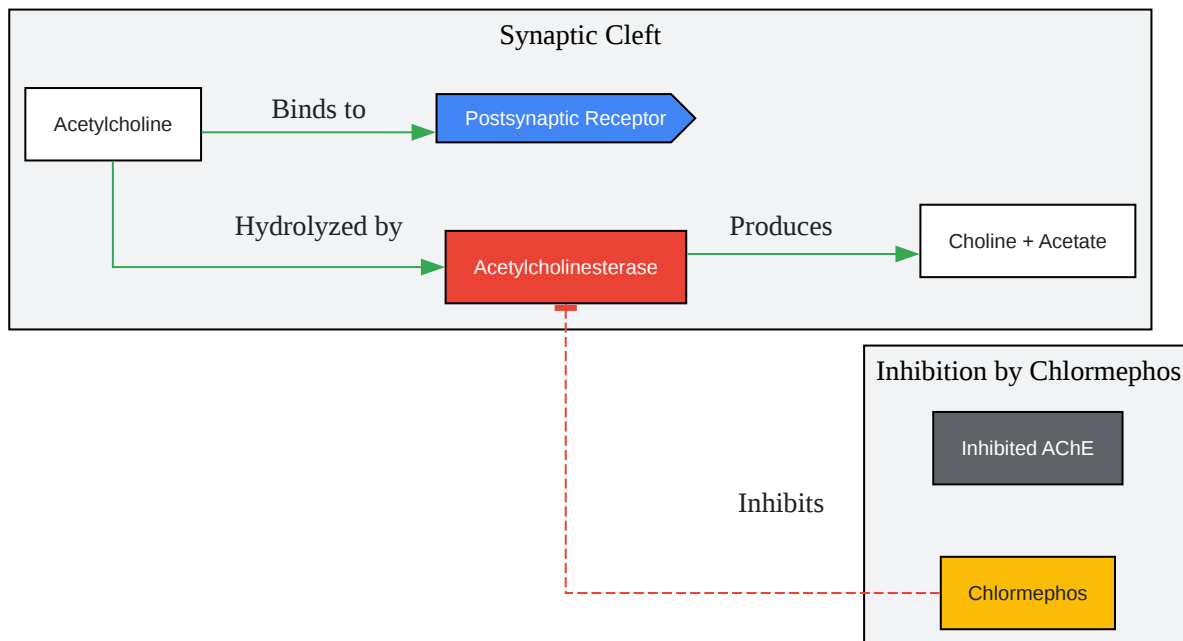
Table 2: Acute Toxicity Data for **Chlormephos**

Test	Species	Route	Value	Reference
LD50	Rat	Oral	7 mg/kg	
LD50	Rat	Dermal	27 mg/kg	
LC50	Rat	Inhalation	88 mg/m ³ (4h)	
LD50	Bobwhite quail	Oral	20 mg/kg	
LC50	Rainbow trout	96h	1.5 mg/L	
EC50	Daphnia magna	48h	0.00016 mg/L	
LD50	Honeybee (<i>Apis mellifera</i>)	Contact	0.1 µg/bee	

Mechanism of Action: Acetylcholinesterase Inhibition

Chlormephos exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] AChE is responsible for the hydrolysis of

the neurotransmitter acetylcholine at synaptic junctions. By inhibiting AChE, **Chlormephos** causes an accumulation of acetylcholine, leading to overstimulation of cholinergic receptors, resulting in neuromuscular paralysis and ultimately, death of the target organism.



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Figure 1. Simplified signaling pathway of acetylcholinesterase (AChE) and its inhibition by **Chlormephos**.

Experimental Protocols

The following sections provide generalized methodologies for key experiments related to the toxicological and environmental assessment of **Chlormephos**. These protocols are based on standard guidelines and should be adapted to specific laboratory conditions and research objectives.

Acetylcholinesterase Inhibition Assay (In Vitro)

This protocol describes a colorimetric method to determine the in vitro inhibition of acetylcholinesterase by **Chlormephos**, based on the Ellman method.

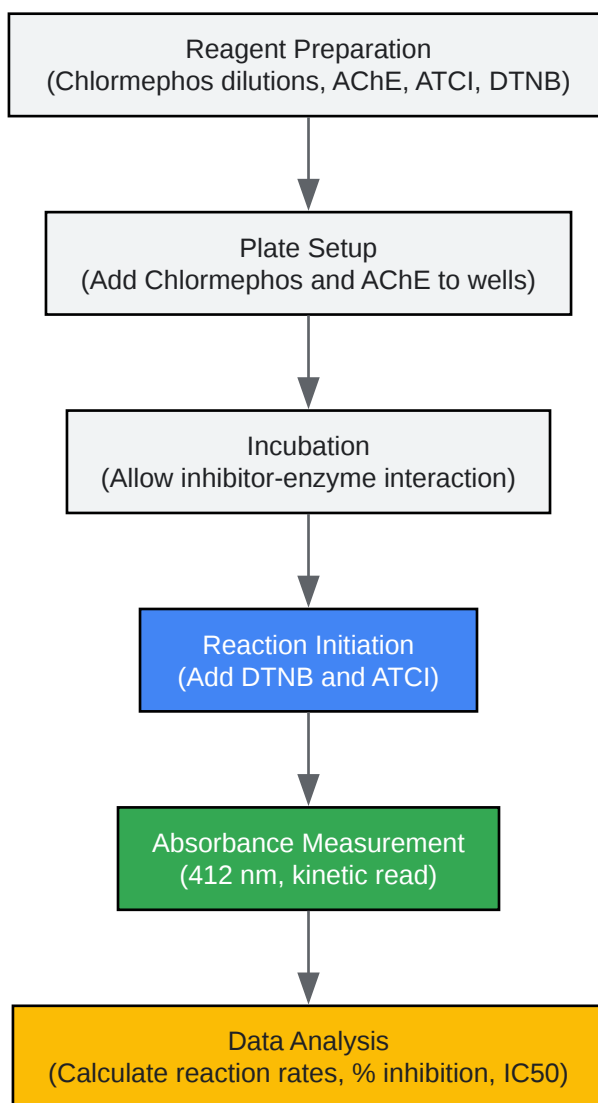
Materials:

- Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
- **Chlormephos** (analytical grade)
- Acetylthiocholine iodide (ATCI)
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
- Phosphate buffer (0.1 M, pH 8.0)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 412 nm

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of **Chlormephos** in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions in phosphate buffer.
 - Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer. The final concentrations in the assay wells should be optimized.
- Assay Protocol:
 - To each well of a 96-well microplate, add 25 μ L of the **Chlormephos** dilution (or buffer for control).
 - Add 50 μ L of the AChE solution to each well.
 - Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes) to allow for the interaction between the inhibitor and the enzyme.

- Initiate the reaction by adding 50 μ L of the DTNB solution followed immediately by 50 μ L of the ATCI solution to each well.
- Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
- Data Analysis:
 - Calculate the rate of reaction (change in absorbance per minute) for each concentration of **Chlormephos**.
 - Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
 - Plot the percentage of inhibition against the logarithm of the **Chlormephos** concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).



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Figure 2. Experimental workflow for the in vitro acetylcholinesterase inhibition assay.

Acute Oral Toxicity (LD50) Determination in Rodents (Up-and-Down Procedure)

This protocol outlines a method to determine the acute oral LD50 of **Chlormephos** in rats or mice, following the principles of the Up-and-Down Procedure (UDP) to minimize animal usage.

Materials:

- **Chlormephos** (analytical grade)

- Vehicle for administration (e.g., corn oil)
- Test animals (e.g., Wistar rats, both sexes)
- Oral gavage needles
- Cages with appropriate housing conditions

Procedure:

- Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days before the study.
- Dose Preparation: Prepare a series of dose concentrations of **Chlormephos** in the chosen vehicle.
- Dosing:
 - Administer a single oral dose of **Chlormephos** to one animal using an oral gavage needle. The initial dose is selected based on available toxicity data.
 - Observe the animal for signs of toxicity for up to 14 days.
 - If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose. The dose progression factor is typically 1.5-2.0.
 - Continue this sequential dosing until the stopping criteria are met (e.g., a specified number of reversals in outcome).
- Observation:
 - Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24 hours, and daily thereafter) for 14 days.
 - Record body weights at the start and end of the study.
 - Perform a gross necropsy on all animals at the end of the study.

- Data Analysis:
 - The LD50 value and its confidence interval are calculated using a maximum likelihood method based on the pattern of survivals and deaths.

Environmental Fate: Soil Metabolism Study

This protocol describes a laboratory study to assess the rate and pathway of **Chlormephos** degradation in soil under aerobic conditions.

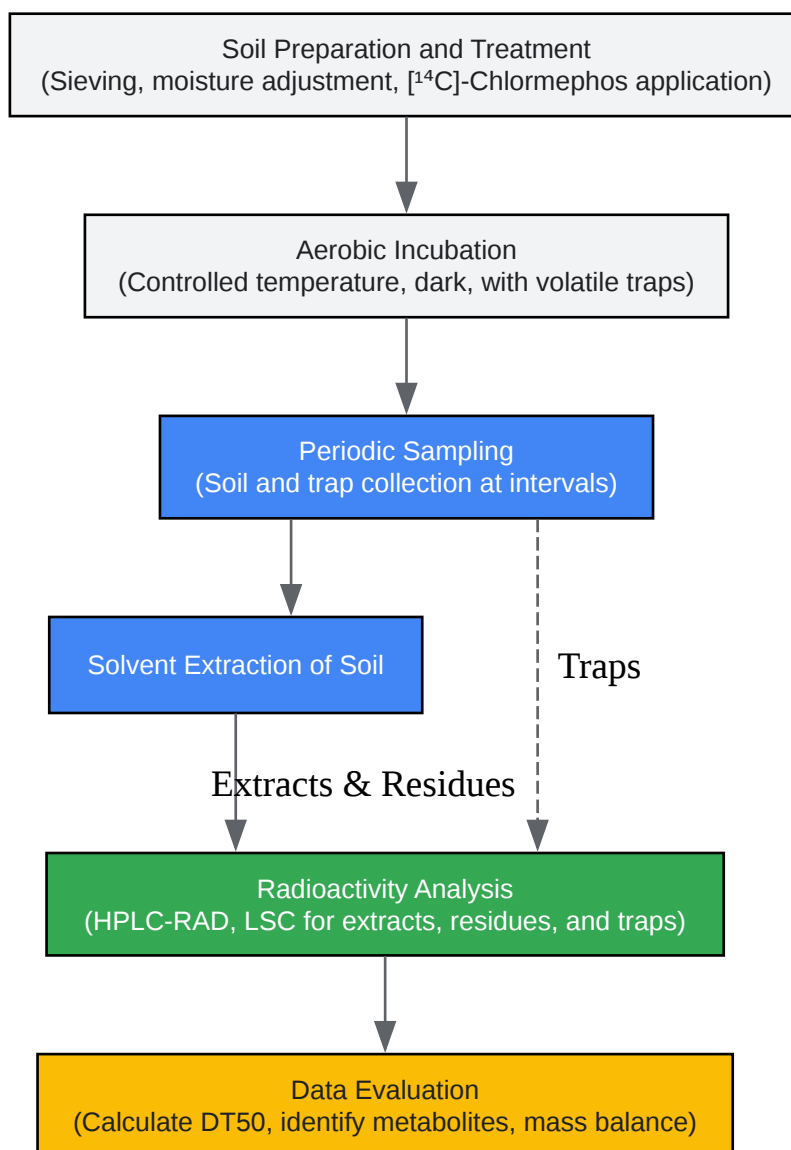
Materials:

- Radiolabeled ($[^{14}\text{C}]$) **Chlormephos**
- Non-radiolabeled **Chlormephos** (analytical grade)
- Representative soil sample(s) with known characteristics (pH, organic matter content, texture)
- Incubation flasks with traps for volatile organics and CO_2 (e.g., polyurethane foam and potassium hydroxide solution)
- Environmental chamber with controlled temperature and humidity
- Analytical instrumentation for separation and quantification (e.g., HPLC with radioactivity detector, Liquid Scintillation Counter - LSC)

Procedure:

- Soil Preparation and Treatment:
 - Sieve the soil and adjust its moisture content to a specified level (e.g., 50-75% of field capacity).
 - Treat the soil with a solution of $[^{14}\text{C}]$ -**Chlormephos** at a concentration relevant to its agricultural use.
- Incubation:

- Place the treated soil samples in the incubation flasks.
- Incubate the flasks in the dark in an environmental chamber at a constant temperature (e.g., 20-25°C) for a period of up to 120 days.
- Maintain aerobic conditions by periodically flushing the flasks with air.
- Sampling and Analysis:
 - At specified time intervals, remove replicate soil samples for analysis.
 - Extract the soil samples with an appropriate solvent (e.g., acetonitrile/water mixture).
 - Analyze the extracts using HPLC to separate the parent **Chlormephos** from its degradation products.
 - Quantify the radioactivity in the parent compound, degradation products, and unextracted soil residues using LSC.
 - Analyze the trapping solutions to determine the amount of volatile organic compounds and mineralized $^{14}\text{CO}_2$.
- Data Analysis:
 - Determine the dissipation rate of **Chlormephos** in the soil and calculate its half-life (DT50).
 - Identify and quantify the major degradation products.
 - Construct a mass balance to account for the distribution of radioactivity over time.



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Figure 3. Workflow for a laboratory soil metabolism study of **Chlormephos**.

Conclusion

This technical guide provides essential data and standardized methodologies for the scientific investigation of **Chlormephos**. The information presented is intended to serve as a foundational resource for researchers engaged in toxicological and environmental assessments of this and similar organophosphate compounds. Adherence to rigorous and well-documented experimental protocols is crucial for generating reliable and comparable data, which is fundamental for both regulatory purposes and advancing scientific understanding.

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